ML-SA1, commonly known as ML-SA1, is a synthetic compound classified as a transient receptor potential mucolipin 1 (TRPML1) agonist. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It is widely used in scientific research to study the function and therapeutic potential of TRPML1 channels. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
This compound is classified as a quinoline derivative due to the presence of the quinoline structure within its molecular framework. Quinoline derivatives are commonly studied for their roles in medicinal chemistry, particularly for their anticancer and antimicrobial activities. The isoindole component contributes to its unique reactivity and biological profile.
The synthesis of 2-[2-oxo-2-(2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethyl]-1H-isoindole-1,3(2H)-dione can be achieved through several methods, often involving multi-step reactions that include cyclization and functional group transformations.
The reaction conditions typically include:
The molecular structure of 2-[2-oxo-2-(2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethyl]-1H-isoindole-1,3(2H)-dione can be described as follows:
The compound's molecular formula can be represented as , indicating a relatively complex structure with multiple rings and functional groups.
This compound can participate in several chemical reactions due to its functional groups:
The mechanism of action of 2-[2-oxo-2-(2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethyl]-1H-isoindole-1,3(2H)-dione is not fully elucidated but is likely related to its interactions with biological targets such as enzymes or receptors involved in disease pathways.
The physical and chemical properties of this compound are essential for understanding its behavior in biological systems:
Property | Value |
---|---|
Molecular Weight | 320.36 g/mol |
Melting Point | Not well-documented |
Solubility | Soluble in organic solvents like ethanol and dimethyl sulfoxide |
Stability | Stable under normal conditions but sensitive to light |
Spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) can provide insights into the molecular environment and confirm the structure.
The applications of 2-[2-oxo-2-(2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethyl]-1H-isoindole-1,3(2H)-dione are primarily in medicinal chemistry:
ML-SA1 (MucoLipin-Synthetic Agonist 1), systematically named 2-[2-oxo-2-(2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethyl]-1H-isoindole-1,3(2H)-dione, was identified via high-throughput screening for its ability to activate TRPML channels. This small molecule agonist exhibits a tetracyclic structure combining isoindole-1,3-dione and 2,2,4-trimethyl-3,4-dihydroquinoline moieties, facilitating membrane permeability and lysosomal targeting [1] [7]. Initial electrophysiological studies demonstrated that ML-SA1 directly binds a hydrophobic pocket formed by the S5-S6 transmembrane domains and pore helix of TRPML1, inducing conformational changes that gate calcium release [3]. Its potency varies across TRPML isoforms, with half-maximal effective concentrations (EC₅₀) of 0.3 µM for TRPML1, 10 µM for TRPML2, and 20 µM for TRPML3, establishing it as a preferential TRPML1 activator [1] [7]. This selectivity profile enabled researchers to dissect isoform-specific functions, positioning ML-SA1 as a foundational chemical tool for lysosomal channel research.
Table 1: Isoform-Specific Activity Profile of ML-SA1
TRPML Isoform | EC₅₀ (µM) | Primary Cellular Effect |
---|---|---|
TRPML1 | 0.3 | Lysosomal calcium efflux, autophagy |
TRPML2 | 10 | Endosomal pH regulation, viral clearance |
TRPML3 | 20 | Endosomal maturation |
TRPML channels are endolysosomal cation channels critical for maintaining organelle integrity through calcium-dependent signaling. TRPML1 facilitates lysosomal exocytosis, autophagy, and membrane trafficking, while TRPML2 regulates endosomal chemokine secretion and viral clearance [1] [9]. Loss-of-function mutations in MCOLN1 (encoding TRPML1) cause mucolipidosis type IV (MLIV), a lysosomal storage disorder characterized by neurodegeneration, retinal degeneration, and iron deficiency. MLIV patient plasma proteomics reveal disrupted synaptic proteins (e.g., GABARAP) and lysosomal enzymes (e.g., GLB1), correlating with motor impairment severity [5] [6]. Beyond genetic disorders, TRPML dysfunction contributes to cancer progression: TRPML1 suppression in acute myeloid leukemia (AML) inhibits autophagy, increasing reactive oxygen species (ROS) and chemosensitivity [7]. Similarly, TRPML2 enhances interferon-induced viral clearance in immune cells, implicating its dysregulation in infectious disease pathogenesis [1] [9].
Table 2: TRPML-Associated Diseases and Molecular Hallmarks
Disease Context | TRPML Isoform | Key Pathogenic Mechanisms | Biomarkers/Functional Correlates |
---|---|---|---|
Mucolipidosis type IV | TRPML1 | Impaired lysosomal exocytosis, lipid accumulation | ↓ GABARAP, ↑ GLB1 in plasma [5] |
Acute myeloid leukemia | TRPML1 | Autophagy-dependent chemoresistance | ↑ Lipid peroxidation, ↓ Lysosomal pH [7] |
Viral infections | TRPML2 | Compromised endosomal viral trafficking | ↓ Interferon response [1] |
Neurodegeneration | TRPML1/2 | Lysosomal storage, impaired calcium signaling | ↑ Phosphorylated α-synuclein [10] |
The structural and functional diversity of TRPML isoforms underpins their therapeutic targeting potential. Cryo-EM structures reveal that TRPML agonists like ML-SA1 induce π-α transitions in the S6 helix, widening the pore to permit calcium efflux [1] [3]. Isoform selectivity is achievable through structural modifications: replacing TRPML1 S5 residues with TRPML2 counterparts enables activation by TRPML2-specific agonists like (+)ML-SI3, highlighting the S5 domain's role in ligand discrimination [1]. ML-SA1's allosteric effects further modulate lipid interactions; PI(3,5)P₂ binding reorients ML-SA1 in TRPML2, stabilizing an open state without S6 conformational changes [1] [3]. These insights guide rational drug design for isoform-selective modulators. Beyond MLIV, TRPML targeting holds promise for cancer immunotherapy, as TRPML1 inhibition enhances AML chemosensitivity [7], and neurodegenerative diseases, where TMEM175/TRPML functional interactions regulate lysosomal pH and proteostasis [10]. Patent applications for TRPML modulators (e.g., WO2024211249) now span oncology, immunology, and ciliopathies, reflecting expanded therapeutic horizons [8].
Table 3: Research Applications of ML-SA1 in TRPML Studies
Application Domain | Key Findings Using ML-SA1 | Technical Approach |
---|---|---|
Mechanistic gating studies | PI(3,5)P₂ allosterically enhances agonist efficacy | Cryo-EM, electrophysiology [1] |
Disease modeling | Rescue of lipid accumulation in MLIV patient fibroblasts | Calcium imaging, lysosomal pH assays [6] |
Cancer biology | Autophagy inhibition sensitizes AML cells to daunorubicin | ROS assays, xenograft models [7] |
Isoform selectivity screens | Identification of TRPML2-specific activators (e.g., ML2-SA1) | Mutagenesis, high-throughput screening [1] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7